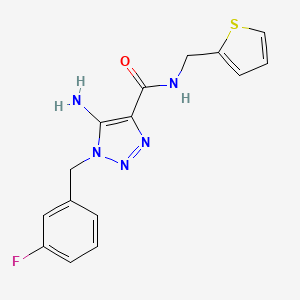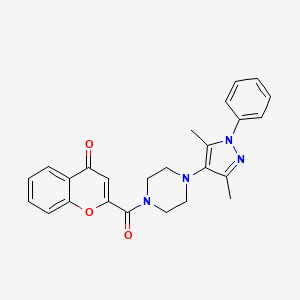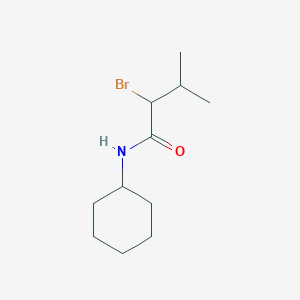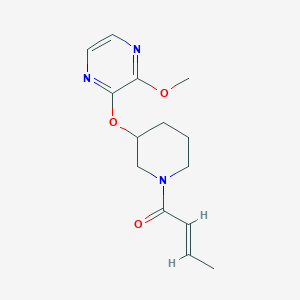![molecular formula C11H14ClNO B2457089 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2153750-86-6](/img/structure/B2457089.png)
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol, also known as CB-13, is a synthetic cannabinoid that has been studied for its potential therapeutic applications. This compound is structurally similar to other cannabinoids, such as THC, but has a unique mechanism of action that may make it useful for treating a variety of conditions. In
Scientific Research Applications
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic effects in animal models, and may be useful for treating chronic pain conditions. This compound has also been studied for its potential anti-inflammatory effects, and may be useful for treating inflammatory diseases such as arthritis.
Mechanism of Action
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol acts on the endocannabinoid system, which plays a role in regulating pain, inflammation, and other physiological processes. Specifically, this compound acts as a partial agonist at the CB1 receptor, which is primarily located in the brain and central nervous system. This receptor is involved in the regulation of pain, mood, appetite, and other functions. This compound also acts as a partial agonist at the CB2 receptor, which is primarily located in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It may also have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have antitumor effects in some studies, and may be useful for treating certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol is that it can be synthesized in high yields and purity, making it a useful compound for research purposes. However, one limitation is that its effects may be difficult to study in vivo due to its partial agonist activity at the CB1 and CB2 receptors. Additionally, more research is needed to fully understand the potential side effects and safety profile of this compound.
Future Directions
There are several future directions for research on 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol. One area of interest is its potential use in the treatment of pain and inflammation, particularly in chronic pain conditions. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, this compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and certain types of cancer. Further research is needed to explore these potential applications and to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a synthetic cannabinoid that has been studied for its potential therapeutic applications. It acts on the endocannabinoid system and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. While more research is needed to fully understand its potential applications and safety profile, this compound may have promising therapeutic applications in the treatment of pain, inflammation, neurodegenerative diseases, and certain types of cancer.
Synthesis Methods
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with cyclobutanone. The resulting intermediate is then reduced to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a useful compound for research purposes.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDRGOGDUQEJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2457012.png)







![ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2457024.png)

